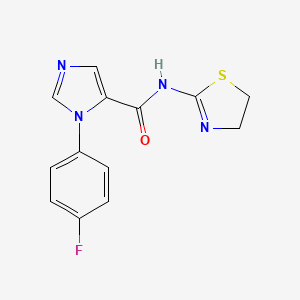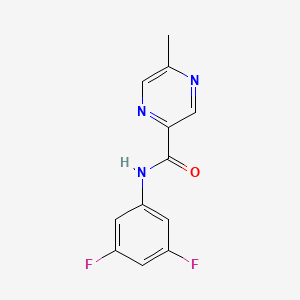
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride is a chemical compound that belongs to the class of sulfonamides. This compound has been extensively studied for its potential therapeutic applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride is not fully understood. However, it is believed to inhibit the activity of enzymes involved in the biosynthesis of nucleotides, which are essential for the growth and proliferation of cancer cells and pathogens.
Biochemical and Physiological Effects:
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth and proliferation of cancer cells, and inhibit the activity of various enzymes involved in the biosynthesis of nucleotides. The compound has also been found to exhibit antibacterial and antifungal activity against various pathogens.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride in lab experiments include its potential therapeutic applications, its ability to induce apoptosis in cancer cells, and its antibacterial and antifungal activity. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride. These include:
1. Further studies to understand the mechanism of action of the compound.
2. Studies to identify potential drug targets for the compound.
3. Studies to optimize the synthesis method for the compound.
4. Studies to evaluate the potential toxicity of the compound.
5. Studies to evaluate the potential therapeutic applications of the compound in vivo.
Conclusion:
In conclusion, 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride is a chemical compound that has potential therapeutic applications in the field of medicine. The compound has been found to exhibit antitumor, antibacterial, and antifungal activity. Further studies are needed to fully understand the mechanism of action of the compound and to evaluate its potential toxicity and therapeutic applications.
Synthesis Methods
The synthesis of 2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride involves the reaction of 4-chlorobenzenesulfonyl chloride with 1-(4-pyridinyl)ethanamine in the presence of a base such as triethylamine. The product obtained is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.
Scientific Research Applications
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor activity in various cancer cell lines, including breast cancer, colon cancer, and lung cancer. The compound has also been found to exhibit antibacterial and antifungal activity against various pathogens.
properties
IUPAC Name |
2-chloro-N-(1-pyridin-4-ylethyl)benzenesulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O2S.ClH/c1-10(11-6-8-15-9-7-11)16-19(17,18)13-5-3-2-4-12(13)14;/h2-10,16H,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCYOFVLKDSDYKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NS(=O)(=O)C2=CC=CC=C2Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Benzylsulfanylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454291.png)
![tert-butyl N-[3-(ethylcarbamoyl)phenyl]carbamate](/img/structure/B7454311.png)
![[2-(4-Methylpiperidin-1-yl)-2-oxoethyl] 1-(3,4-dimethylphenyl)sulfonylpiperidine-4-carboxylate](/img/structure/B7454317.png)
![N-(3-morpholin-4-ylpropyl)-5-phenyl-2-pyridin-3-ylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7454328.png)
![2-[4-(1,3-benzodioxol-5-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]-N-cyclohexyl-N-phenylacetamide](/img/structure/B7454329.png)



![[2-[2-(2,4-Dioxo-1,3-thiazolidin-3-yl)ethylamino]-2-oxoethyl] 3-[(4-fluorophenyl)sulfamoyl]benzoate](/img/structure/B7454354.png)
![3-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B7454355.png)
![5-bromo-N-[2-(cyclopropylamino)-2-oxoethyl]furan-2-carboxamide](/img/structure/B7454363.png)
![Morpholin-4-yl[2-(phenylamino)phenyl]methanone](/img/structure/B7454365.png)
![ethyl (E)-3-[4-(furan-2-carbonylamino)phenyl]prop-2-enoate](/img/structure/B7454380.png)
![2-pyridin-2-yl-N-[3-(trifluoromethyl)phenyl]-3H-benzimidazole-5-sulfonamide](/img/structure/B7454382.png)